d-Glucoheptose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(2R,3R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7?/m0/s1 |

InChI Key |

YPZMPEPLWKRVLD-QDLFHSFASA-N |

SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H](C([C@H]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-Glucoheptose

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucoheptose is an aldoheptose, a seven-carbon monosaccharide that holds significance in various biological contexts, particularly as a constituent of bacterial polysaccharides. Understanding its precise chemical structure is fundamental for research into bacterial pathogenesis, innate immunity, and the development of novel therapeutics such as antimicrobial agents or artificial vaccines.[1] This technical guide provides a comprehensive examination of the structure of this compound, its physicochemical properties, biological relevance, and the experimental protocols for its synthesis and characterization.

Chemical Structure of this compound

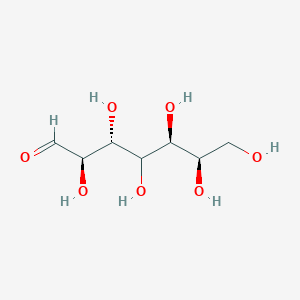

This compound (Chemical Formula: C₇H₁₄O₇) is a higher-order aldose. The "D-gluco" designation refers to the stereochemistry of the chiral centers, which follows the pattern of D-glucose at carbons C2 through C5. The specific isomer detailed here is D-glycero-D-gluco-heptose. Its structure can be represented in both a linear, open-chain form (Fischer projection) and various cyclic forms (Haworth projections).

Linear Structure: Fischer Projection

The open-chain form of this compound possesses an aldehyde group at C1 and a primary alcohol at C7. The stereochemistry is defined by the orientation of the hydroxyl (-OH) groups on the chiral carbons (C2 to C6). In a Fischer projection, vertical lines represent bonds extending into the page, while horizontal lines represent bonds coming out of the page.[2][3] The IUPAC name for this linear structure is (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal.[4]

References

- 1. Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | C7H14O7 | CID 87131842 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of D-Glucoheptose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucoheptose, a seven-carbon monosaccharide, is a rare sugar with growing significance in biochemical research and potential applications in drug development. As an aldoheptose, its structure and properties are of interest to scientists studying carbohydrate metabolism, bacterial pathogenesis, and the synthesis of complex carbohydrates. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its biological relevance.

Chemical and Physical Properties

This compound is a white, crystalline powder that is soluble in water.[1] Its fundamental properties are summarized in the tables below, providing a clear reference for laboratory applications.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal | [2] |

| Synonyms | D-glycero-D-gulo-heptose, Glucoheptose | [2] |

| CAS Number | 62475-58-5 | [2] |

| Appearance | White powder | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₇ | [1][3][4][5] |

| Molecular Weight | 210.18 g/mol | [1][3][4][5] |

| Melting Point | 189-192 °C | [6] |

| Boiling Point | 269.7 °C (rough estimate) | |

| Solubility in Water | 86.76 g/L (at 20 °C) | [3] |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol (B129727) | [4] |

| pKa | 12.45 ± 0.20 (Predicted) | [3] |

| Stability | Hygroscopic |

Note: Some physical properties, such as boiling point, are estimates and may vary based on experimental conditions.

Structural Characteristics

In aqueous solutions, this compound primarily exists in a cyclic pyranose form, with α and β anomers interconverting through mutarotation.[6] The stereochemistry of its six hydroxyl groups plays a crucial role in its biological activity and interactions with enzymes.

Experimental Protocols

Chemical Synthesis of this compound from D-Glucose

A common synthetic route for preparing this compound involves the chain elongation of D-glucose. This can be achieved through a sequence of reactions, including the Wittig reaction to extend the carbon chain and a subsequent Nef reaction.

Caption: Chemical synthesis workflow from D-glucose to this compound.

Objective: To extend the carbon chain of a protected glucose derivative by one carbon via the Wittig reaction.

Materials:

-

Protected glucose-derived aldehyde

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve the protected glucose-derived aldehyde (1 equivalent) in anhydrous THF in a separate flame-dried flask.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the heptenitol derivative.

Objective: To convert the nitro group of the heptenitol derivative to a carbonyl group to form this compound.

Materials:

-

1-Deoxy-1-nitro-D-glycero-D-gulo-heptitol

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Dowex 50W-X8 resin (H⁺ form)

-

Methanol

-

Diethyl ether

Procedure:

-

Nitronate Salt Formation: Dissolve the 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol (1 equivalent) in methanol.

-

Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at 0 °C.

-

Stir the mixture for 1 hour at room temperature to form the sodium salt of the nitroheptitol.

-

Hydrolysis: Prepare a solution of concentrated sulfuric acid in water (e.g., 4M H₂SO₄) and cool it to -5 °C.

-

Slowly add the nitronate salt solution to the cold sulfuric acid solution with vigorous stirring. A blue color may be observed, which is characteristic of the Nef reaction.

-

Continue stirring at low temperature for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Neutralization and Purification: Neutralize the reaction mixture with a strong base, such as sodium hydroxide, and then pass it through a column of Dowex 50W-X8 resin (H⁺ form) to remove sodium ions.

-

Concentrate the eluate under reduced pressure. The resulting syrup can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

In the bacterium Campylobacter jejuni, this compound is synthesized as GDP-D-glycero-β-L-gluco-heptose through a multi-enzyme pathway starting from GDP-D-glycero-α-D-manno-heptose. This pathway involves three key enzymes: Cj1427, Cj1430, and Cj1428.

Caption: Enzymatic pathway for the synthesis of GDP-D-glycero-β-L-gluco-heptose.

Objective: To determine the kinetic constants of the enzymes in the biosynthetic pathway using a coupled spectrophotometric assay.

Materials:

-

Purified enzymes: Cj1427, Cj1430, and Cj1428

-

GDP-D-glycero-α-D-manno-heptose (substrate)

-

α-ketoglutarate (co-substrate for Cj1427)

-

NADPH (co-substrate for Cj1428)

-

HEPES buffer (e.g., 100 mM, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing HEPES buffer, saturating concentrations of Cj1430 and Cj1428, and a fixed concentration of NADPH (e.g., 200 µM).

-

Add a specific concentration of Cj1427 to the cuvette.

-

Vary the concentration of the substrate, GDP-D-glycero-α-D-manno-heptose, across a range of concentrations (e.g., from 0.1 to 10 times the expected Kₘ).

-

Initiate the reaction by adding a saturating concentration of α-ketoglutarate.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by Cj1428. The rate of this reaction is coupled to the rate of the preceding enzymatic steps.

-

Record the initial velocity (rate of change of absorbance) for each substrate concentration.

-

Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and kcat) for the enzyme being studied.

Purification of this compound

Caption: Workflow for the purification of this compound using HPLC.

Objective: To purify this compound from a reaction mixture or crude sample.

Materials:

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.

-

Amino-propyl bonded silica or a suitable cation-exchange resin preparative column.

-

Mobile phase: Acetonitrile/Water mixture (e.g., 80:20 v/v).

-

Crude this compound sample.

-

0.45 µm syringe filter.

Procedure:

-

Sample Preparation: Dissolve the crude this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC System Equilibration: Equilibrate the preparative HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the RI detector.

-

Injection and Separation: Inject the prepared sample onto the column. The separation of this compound from impurities will occur based on their differential interactions with the stationary phase.

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

-

Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

-

Solvent Removal: Remove the mobile phase from the pooled fractions by rotary evaporation under reduced pressure to obtain pure this compound.

Conclusion

This compound is a monosaccharide with distinct chemical and physical properties that make it a subject of considerable interest in various scientific disciplines. The detailed protocols provided in this guide for its chemical synthesis, enzymatic production, and purification are intended to facilitate further research into its biological roles and potential therapeutic applications. As our understanding of the glycobiology of rare sugars expands, the importance of this compound in drug development and biomedical research is likely to grow.

References

- 1. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. D-Glycero-D-gulo-heptose | 62475-58-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Analysis of Cj1427, an Essential NAD-dependent Dehydrogenase for the Biosynthesis of the Heptose Residues in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of D-glucoheptose in the Bacterial World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptoses, seven-carbon sugars, are relatively rare in nature but play crucial roles in the structure and function of bacterial cell surfaces. Among these, D-glucoheptose has emerged as a significant component of the capsular polysaccharide of the pathogenic bacterium Campylobacter jejuni. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and potential roles of this compound in bacteria, with a focus on providing actionable data and methodologies for researchers in the field.

Natural Occurrence of this compound in Bacteria

The primary and most well-documented natural occurrence of this compound in bacteria is as a constituent of the capsular polysaccharide (CPS) of Campylobacter jejuni, a leading cause of foodborne gastroenteritis worldwide.[1][2][3] Specifically, the D-glycero-L-gluco-heptose isomer has been identified in the CPS of C. jejuni NCTC 11168.[1][2][3][4] The CPS is a key virulence factor, contributing to the bacterium's ability to evade the host immune system.[2][5]

While various heptose isomers are found in the lipopolysaccharides (LPS) and capsular polysaccharides of other Gram-negative bacteria, the specific presence of this compound appears to be less common and has been most extensively studied in C. jejuni.[6][7][8]

Quantitative Data

Currently, there is a notable lack of precise quantitative data in the published literature regarding the molar ratio or relative abundance of this compound within the capsular polysaccharide of Campylobacter jejuni. Structural studies have confirmed its presence as a component of the repeating oligosaccharide unit of the CPS, but have not detailed its exact stoichiometry.[2][4][9] Further research employing quantitative monosaccharide analysis techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or gas chromatography-mass spectrometry (GC-MS) of derivatized monosaccharides, is required to determine the precise quantitative contribution of this compound to the C. jejuni capsule.

Table 1: Documented Occurrence of this compound in Bacteria

| Bacterial Species | Location | Isomer | Method of Identification |

| Campylobacter jejuni NCTC 11168 | Capsular Polysaccharide (CPS) | D-glycero-L-gluco-heptose | NMR Spectroscopy, Mass Spectrometry |

Biosynthesis of this compound in Campylobacter jejuni

The biosynthetic pathway for the activated precursor of this compound, GDP-D-glycero-β-L-gluco-heptose, has been fully elucidated in C. jejuni NCTC 11168.[1][2] This multi-enzyme pathway converts GDP-D-glycero-α-D-manno-heptose through a series of oxidation, epimerization, and reduction steps.

The key enzymes involved in this pathway are:

-

Cj1427 (GDP-D-glycero-α-D-manno-heptose 4-oxidase): An oxidase that catalyzes the initial oxidation of the substrate.

-

Cj1430 (GDP-D-glycero-4-keto-α-D-lyxo-heptose 3,5-epimerase): An epimerase that modifies the stereochemistry at the C3 and C5 positions.

-

Cj1428 (GDP-D-glycero-4-keto-β-L-xylo-heptose 4-reductase): A reductase that performs the final stereospecific reduction to yield the GDP-activated this compound.

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound in bacteria, based on published research.

Purification of Biosynthetic Enzymes (Cj1427, Cj1430, Cj1428)

Source Organism: Escherichia coli expression system harboring plasmids with the respective genes from C. jejuni.

Protocol:

-

Cell Culture and Lysis:

-

Grow transformed E. coli cells in a suitable medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow at a reduced temperature (e.g., 18°C) overnight.

-

Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM MgCl2, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography (Optional but Recommended):

-

Further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl). This step helps to remove aggregates and other impurities.

-

-

Protein Concentration and Storage:

-

Concentrate the purified protein using an appropriate centrifugal filter device.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

-

Store the purified enzyme at -80°C in a storage buffer containing a cryoprotectant like glycerol.

-

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

Reaction Components:

-

GDP-D-glycero-α-D-manno-heptose (substrate)

-

Purified Cj1427, Cj1430, and Cj1428 enzymes

-

NADPH (cofactor for Cj1428)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

Protocol:

-

Set up the reaction mixture containing the substrate, cofactors, and enzymes in the reaction buffer.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for several hours to overnight.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.

-

Purify the product, GDP-D-glycero-β-L-gluco-heptose, using anion-exchange chromatography.

Kinetic Analysis of Biosynthetic Enzymes

Method: Spectrophotometric assay monitoring the change in NADPH absorbance at 340 nm.

Protocol for Cj1428 (Reductase):

-

Prepare a reaction mixture in a quartz cuvette containing reaction buffer, NADPH, and the substrate GDP-D-glycero-4-keto-β-L-xylo-heptose (produced in a preceding enzymatic reaction).

-

Initiate the reaction by adding a known amount of purified Cj1428.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Repeat the assay with varying substrate concentrations to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes in C. jejuni

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cj1430 | GDP-D-glycero-4-keto-α-D-lyxo-heptose | 136 ± 16 | 3.5 ± 0.2 | 25,700 ± 3,400 |

| Cj1428 | GDP-D-glycero-4-keto-β-L-xylo-heptose | 121 ± 10 | 6.1 ± 0.2 | 50,400 ± 4,500 |

| (Data obtained from in vitro studies)[2] |

Signaling Pathways

Currently, there is no direct evidence in the scientific literature for a specific signaling pathway in bacteria that is initiated by this compound. Bacterial sugar signaling pathways are typically well-defined for more common sugars like glucose.[10]

However, it is important to note that other heptose derivatives, specifically intermediates in the biosynthesis of L-glycero-D-manno-heptose for the LPS core, have been identified as pathogen-associated molecular patterns (PAMPs). Heptose-1,7-bisphosphate (HBP) and ADP-heptose can be recognized by the host's innate immune system, triggering an inflammatory response.[8] This signaling is a host response to a bacterial molecule, not an internal bacterial signaling pathway.

The absence of a known this compound-specific signaling pathway in bacteria represents a significant knowledge gap and an area for future research.

Experimental Workflow for Investigating Novel Sugar Signaling Pathways

For researchers interested in exploring the potential signaling role of this compound, a general experimental workflow is proposed below.

Caption: A proposed workflow for the investigation of potential this compound signaling pathways.

Conclusion and Future Directions

This compound is a confirmed, yet underquantified, component of the capsular polysaccharide of the important human pathogen Campylobacter jejuni. The elucidation of its biosynthetic pathway provides valuable targets for the development of novel antimicrobial agents. However, significant research gaps remain. Future studies should focus on:

-

Quantitative analysis of this compound in the capsular polysaccharides of various C. jejuni strains to understand its stoichiometric importance.

-

Investigating the occurrence of this compound in a wider range of bacterial species to determine its prevalence in the microbial world.

-

Exploring the potential signaling role of this compound within bacteria, which could uncover novel regulatory mechanisms.

Addressing these questions will not only enhance our fundamental understanding of bacterial glycobiology but also open new avenues for the development of targeted therapies against pathogenic bacteria.

References

- 1. Biosynthesis of d- glycero-l- gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of an Undecorated Capsular Polysaccharide from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Campylobacter Polysaccharide Capsules: Virulence and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 23102-92-3: D-glycero-L-gluco-Heptose | CymitQuimica [cymitquimica.com]

- 7. D-Glycero-D-gulo-heptose | 62475-58-5 | Benchchem [benchchem.com]

- 8. Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of sugars in surface microbe-host interactions and immune reaction modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of D-glucoheptose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucoheptose, a seven-carbon monosaccharide, represents an intriguing yet historically under-characterized member of the aldoheptose family. First identified in the mid-20th century from natural sources, its study has been periodically advanced through synthetic innovations and more recently, through its association with metabolic dysfunction. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. Detailed experimental protocols for both classical and modern synthetic routes are presented, alongside quantitative data to facilitate reproducibility. Furthermore, this document elucidates the emerging understanding of this compound's biological role, particularly its disruptive effect on the tricarboxylic acid (TCA) cycle, visualized through a detailed signaling pathway diagram. This guide is intended to be a core resource for researchers in carbohydrate chemistry, metabolic diseases, and drug development, providing a consolidated foundation for future investigation into this unique heptose.

Discovery and Historical Context

The history of seven-carbon sugars, or heptoses, began with the investigation of naturally occurring monosaccharides. While the ketoheptose D-manno-heptulose was isolated from the avocado (Persea americana) as early as 1917 by La Forge, the discovery of the aldoheptose this compound came later.[1][2]

1.1. First Identification in Natural Sources

This compound was first identified in the mid-20th century during systematic studies of the carbohydrate composition of various plants. Early research on the extracts of avocado and the roots of Primula species led to the isolation and characterization of this rare sugar. These initial discoveries were pivotal in expanding the known diversity of naturally occurring monosaccharides beyond the more common hexoses and pentoses.

Chemical Synthesis of this compound

The limited natural abundance of this compound has necessitated the development of synthetic routes for its preparation to enable further biological and chemical studies.

2.1. Classical Approach: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis, a cornerstone of carbohydrate chemistry, provides a classical method for the elongation of an aldose carbon chain by one unit. This method can be applied to D-glucose to yield a mixture of the C-2 epimers, this compound and D-mannoheptose.[3][4]

2.1.1. Experimental Protocol: Kiliani-Fischer Synthesis of this compound from D-glucose

The following protocol is a generalized procedure based on the principles of the Kiliani-Fischer synthesis.

Step 1: Cyanohydrin Formation

-

Reaction: D-glucose is reacted with hydrogen cyanide (HCN), typically generated in situ from sodium cyanide (NaCN) and a weak acid, to form two epimeric cyanohydrins at the new C-2 chiral center.

-

Procedure:

-

Dissolve D-glucose in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide.

-

Acidify the reaction mixture carefully with a weak acid (e.g., acetic acid) to generate HCN.

-

Stir the reaction mixture at a low temperature until the reaction is complete (monitored by TLC or polarimetry).

-

Step 2: Hydrolysis of the Cyanohydrin to an Aldonic Acid

-

Reaction: The mixture of cyanohydrins is hydrolyzed to the corresponding aldonic acids, D-glucoheptonic acid and D-mannoheptonic acid.

-

Procedure:

-

Heat the cyanohydrin mixture with a dilute acid (e.g., sulfuric acid) or base (e.g., barium hydroxide).

-

Neutralize the reaction mixture. If a barium salt is formed, it can be precipitated and removed by filtration.

-

Step 3: Lactonization

-

Reaction: The aldonic acids are converted to their corresponding γ-lactones by heating under acidic conditions.

-

Procedure:

-

Concentrate the solution of aldonic acids under reduced pressure.

-

Heat the resulting syrup to promote the formation of the more stable γ-lactones.

-

Step 4: Separation of Epimeric Lactones

-

Procedure: The mixture of D-glucoheptonolactone and D-mannoheptonolactone is separated based on their different physical properties, typically by fractional crystallization.

Step 5: Reduction of the Lactone to the Aldose

-

Reaction: The purified D-glucoheptonolactone is reduced to this compound.

-

Procedure:

-

Dissolve the D-glucoheptonolactone in a suitable solvent.

-

Add a reducing agent, such as sodium amalgam (Na/Hg) or sodium borohydride (B1222165) (NaBH₄), under controlled pH and temperature.

-

Purify the resulting this compound by crystallization or chromatography.

-

2.1.2. Quantitative Data

The classical Kiliani-Fischer synthesis is often characterized by modest overall yields, typically in the range of 20-30%, due to the formation of epimeric mixtures and challenges in the separation and purification steps.[3]

Table 1: Representative Yields for Kiliani-Fischer Synthesis Steps

| Step | Product | Typical Yield (%) |

| Cyanohydrin Formation & Hydrolysis | Mixture of Aldonic Acids | 70-80 |

| Lactonization and Separation | Purified D-glucoheptonolactone | 30-40 |

| Reduction to Aldose | This compound | 60-70 |

| Overall Yield | This compound | ~20-30 |

2.1.3. Experimental Workflow

Caption: Workflow of the Kiliani-Fischer synthesis for this compound.

2.2. Modern Approach: Gram-Scale Synthesis of a this compound Derivative

Recent advancements in synthetic carbohydrate chemistry have led to more efficient and scalable methods for preparing this compound derivatives. A notable example is the gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from D-glucose, as reported by Potapov et al. (2022). This multi-step synthesis utilizes modern protecting group strategies and phosphorylation methods.

2.2.1. Experimental Protocol: Gram-Scale Synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate

The following is a summarized protocol based on the published procedure. For complete experimental details, including reagent quantities and specific reaction conditions, it is imperative to consult the original publication and its supplementary information.

Step 1: Methylation of D-glucose

-

Reaction: D-glucose is converted to 1-O-methyl-α-D-glucopyranoside.

Step 2: Silylation

-

Reaction: The primary hydroxyl group at C-6 is selectively protected with a silyl (B83357) protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).

Step 3: Benzylation

-

Reaction: The remaining free hydroxyl groups at C-2, C-3, and C-4 are protected as benzyl (B1604629) ethers using benzyl bromide (BnBr) and a base (e.g., sodium hydride, NaH).

Step 4: Desilylation

-

Reaction: The silyl group at C-6 is selectively removed using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

Step 5: Oxidation

-

Reaction: The primary alcohol at C-6 is oxidized to an aldehyde using an appropriate oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).

Step 6: Wittig Reaction

-

Reaction: The aldehyde is reacted with a Wittig reagent (e.g., methyl (triphenylphosphoranylidene)acetate) to extend the carbon chain and form an α,β-unsaturated ester.

Step 7: Reduction

-

Reaction: The double bond of the α,β-unsaturated ester is reduced.

Step 8: Dihydroxylation

-

Reaction: The double bond is dihydroxylated to introduce the new hydroxyl groups at C-6 and C-7.

Step 9: Phosphorylation

-

Reaction: The primary hydroxyl group at C-7 is selectively phosphorylated.

Step 10: Deprotection

-

Reaction: The benzyl protecting groups are removed by hydrogenolysis.

2.2.2. Quantitative Data

This modern synthetic route offers significantly improved yields and scalability compared to the classical Kiliani-Fischer synthesis.

Table 2: Representative Yields for the Gram-Scale Synthesis of a this compound Derivative

| Step | Reaction | Typical Yield (%) |

| 1-4 | Protection/Deprotection Sequence | ~70-80 |

| 5 | Oxidation | >90 |

| 6 | Wittig Reaction | 60-70 |

| 7-8 | Reduction and Dihydroxylation | ~50-60 |

| 9 | Phosphorylation | ~80-90 |

| 10 | Deprotection | >95 |

2.2.3. Experimental Workflow

Caption: Workflow for the modern gram-scale synthesis of a this compound derivative.

Biological Role and Signaling Pathways

While the biological functions of this compound are not as extensively characterized as those of more common sugars, emerging evidence suggests its involvement in metabolic regulation.

3.1. Disruption of the Tricarboxylic Acid (TCA) Cycle

Recent metabolomics studies have implicated elevated levels of this compound in the disruption of the TCA cycle, a central pathway in cellular energy metabolism.[5][6] This disruption appears to be linked to the inhibition of key enzymes within the cycle.

3.1.1. Proposed Mechanism of Action

The precise molecular mechanism by which this compound inhibits the TCA cycle is an active area of investigation. One leading hypothesis is that a phosphorylated derivative of this compound acts as a competitive or allosteric inhibitor of one or more TCA cycle enzymes. The structural similarity of this compound-phosphate to key intermediates of the cycle, such as citrate (B86180) or isocitrate, may allow it to bind to the active or regulatory sites of enzymes like citrate synthase or isocitrate dehydrogenase, thereby impeding the normal flux of metabolites through the pathway.[7][8][9][10]

3.1.2. Signaling Pathway Diagram: this compound-induced TCA Cycle Disruption

Caption: Proposed mechanism of this compound-mediated disruption of the TCA cycle.

3.2. This compound as a Biomarker for Metabolic Dysfunction

The association of this compound with TCA cycle disruption has led to its investigation as a potential biomarker for metabolic syndrome.[5][6][11][12] Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Untargeted metabolomics studies of individuals with metabolic syndrome have revealed altered levels of various metabolites, including certain rare sugars. The presence of elevated this compound in the plasma of these individuals may reflect underlying perturbations in carbohydrate metabolism and energy homeostasis. Further research is needed to validate this compound as a reliable clinical biomarker and to understand its predictive value in the progression of metabolic diseases.

Conclusion and Future Directions

This compound, from its initial discovery in plants to its recent implication in metabolic disease, continues to be a monosaccharide of significant scientific interest. While classical synthetic methods provided the initial access to this rare sugar, modern organic chemistry has enabled its more efficient and scalable production, opening new avenues for research. The emerging link between this compound and the TCA cycle highlights a novel area for investigation into the pathophysiology of metabolic syndrome.

Future research should focus on:

-

Elucidating the precise molecular mechanism of this compound-induced TCA cycle inhibition.

-

Validating this compound as a clinical biomarker for the early detection and risk stratification of metabolic syndrome.

-

Exploring the potential therapeutic applications of this compound derivatives as modulators of metabolic pathways.

This technical guide provides a comprehensive foundation for these future endeavors, consolidating the historical context, synthetic methodologies, and current understanding of the biological relevance of this compound.

References

- 1. avocadosource.com [avocadosource.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 4. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Metabolomic Signatures in Adults with Metabolic Syndrome Indicate Preclinical Disruptions in Pathways Associated with High-Density Lipoprotein Cholesterol, Sugar Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomic signatures in adults with metabolic syndrome indicate preclinical disruptions in pathways associated with high-density lipoprotein cholesterol, sugar alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 8. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploratory metabolomics of metabolic syndrome: A status report - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucoheptose in Capsular Polysaccharides: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Structure, and Immunomodulatory Role of Heptose-Containing Bacterial Capsules

This technical guide provides a comprehensive overview of D-glucoheptose and its derivatives as integral components of bacterial capsular polysaccharides (CPS). Primarily targeting researchers, scientists, and drug development professionals, this document delves into the intricate biosynthetic pathways, detailed structural analysis, and the significant role these heptose-containing capsules play in host-pathogen interactions. The guide focuses on two prominent examples: the D-glycero-L-gluco-heptose in Campylobacter jejuni and the manno-heptose derivatives in Burkholderia pseudomallei.

Quantitative Data on Heptose-Containing Capsular Polysaccharides

The quantitative analysis of capsular polysaccharides and the enzymes involved in their biosynthesis is crucial for understanding their structure-function relationships. The following tables summarize key quantitative data for the capsular polysaccharides of Campylobacter jejuni and Burkholderia pseudomallei.

Table 1: Monosaccharide Composition of Heptose-Containing Capsular Polysaccharides

| Bacterium | Strain | Capsular Polysaccharide Component | Molar Ratio |

| Campylobacter jejuni | NCTC 11168 | β-D-Ribofuranose, β-D-N-acetylgalactosamine, α-D-glucuronic acid amide, 6-O-methyl-D-glycero-α-L-gluco-heptopyranose | Not explicitly quantified in reviewed literature |

| Burkholderia pseudomallei | - | -3)-2-O-acetyl-6-deoxy-β-D-manno-heptopyranose-(1- | Homopolymer |

| Burkholderia pseudomallei | 304b | D-galactose, 3-deoxy-D-manno-2-octulosonic acid (KDO) | 3:1 |

| Burkholderia pseudomallei | 3P-62 (glycerol supplemented medium) | Galactose, Rhamnose, Mannose, Glucose, Uronic acid | ~3:1:0.3:1:1[1][2] |

Table 2: Steady-State Kinetic Parameters for Enzymes in the D-glycero-L-gluco-heptose Biosynthetic Pathway in Campylobacter jejuni

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Cj1427 | GDP-D-glycero-α-D-manno-heptose | 60 ± 10 | 0.60 ± 0.04 | 1.0 x 104 |

| Cj1437 | Dihydroxyacetone phosphate | 42 ± 6 | 0.50 ± 0.02 | 1.2 x 104[2] |

| Cj1436 | L-serine phosphate | 600 ± 200 | 0.21 ± 0.02 | 350 ± 120[2] |

Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni

The biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni NCTC 11168 is a multi-step enzymatic process that starts from the precursor GDP-D-glycero-α-D-manno-heptose. This pathway involves a series of oxidation, epimerization, and reduction reactions catalyzed by specific enzymes encoded within the capsular polysaccharide biosynthesis locus.

Caption: Biosynthetic pathway of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Experimental Protocols

Extraction and Purification of Capsular Polysaccharides

A widely used method for the extraction of bacterial capsular polysaccharides is the hot aqueous-phenol method[3][4].

Protocol: Hot Aqueous-Phenol Extraction

-

Bacterial Cell Culture and Harvest: Grow the bacterial strain of interest to the desired optical density in an appropriate liquid medium. Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Cell Lysis and Nuclease Treatment: Resuspend the cell pellet in a lysis buffer (e.g., 1x SDS-buffer). To remove contaminating nucleic acids, treat the lysate with DNase and RNase[4].

-

Proteinase K Digestion: Add Proteinase K to the lysate and incubate to digest cellular proteins.

-

Phenol (B47542) Extraction: Add an equal volume of pre-heated (65-70°C) water-saturated phenol to the lysate. Incubate the mixture at 65-70°C for 15-30 minutes with intermittent vigorous vortexing[3][5].

-

Phase Separation: Cool the mixture on ice and centrifuge (e.g., 8,500 x g for 15 minutes) to separate the aqueous and phenolic phases. The capsular polysaccharides will be in the upper aqueous phase.

-

Re-extraction: Carefully collect the aqueous phase. The phenolic phase can be re-extracted with water to maximize the yield.

-

Dialysis: Dialyze the pooled aqueous phases extensively against deionized water at 4°C for 2-3 days to remove phenol and other small molecule contaminants.

-

Lyophilization: Lyophilize the dialyzed solution to obtain the crude capsular polysaccharide extract.

-

Further Purification (Optional): The crude extract can be further purified using techniques such as size-exclusion chromatography or ion-exchange chromatography.

Caption: Workflow for capsular polysaccharide extraction and purification.

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to determine the monosaccharide composition of a purified polysaccharide.

Protocol: GC-MS Analysis of Monosaccharides

-

Acid Hydrolysis: Hydrolyze the purified polysaccharide (typically with 2 M trifluoroacetic acid at 120°C for 2 hours) to break it down into its constituent monosaccharides.

-

Reduction: Reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride.

-

Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride (B1165640) to form per-O-acetylated alditol acetates, which are volatile derivatives suitable for GC analysis.

-

Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis: Inject the extracted sample into a GC-MS system. The different alditol acetates will be separated based on their retention times on the GC column, and their mass spectra will be used for identification by comparison to standards and spectral libraries.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of polysaccharides, providing information on anomeric configurations, linkage positions, and the overall repeating unit structure[6].

Protocol: NMR Spectroscopy of Capsular Polysaccharides

-

Sample Preparation: Dissolve the purified and lyophilized polysaccharide in deuterium (B1214612) oxide (D2O).

-

1D NMR Spectra Acquisition: Acquire one-dimensional 1H NMR spectra to identify the anomeric protons and other characteristic signals. 13C NMR spectra can also be acquired to identify the carbon signals of the sugar residues.

-

2D NMR Spectra Acquisition: Acquire a suite of two-dimensional NMR experiments, including:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single sugar residue).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the linkages between sugar residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the spatial arrangement and conformation of the polysaccharide.

-

-

Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals, determine the sequence of monosaccharides, their linkage positions, and anomeric configurations.

Host-Pathogen Interactions: The Role of Heptose-Containing Capsules

Capsular polysaccharides containing this compound and its derivatives play a critical role in the pathogenesis of C. jejuni and B. pseudomallei by modulating the host immune response.

Campylobacter jejuni Capsule and Toll-Like Receptor (TLR) Signaling

The capsular polysaccharide of C. jejuni can influence the host's innate immune response by interacting with Toll-like receptors (TLRs). The presence of the capsule can dampen the activation of TLR4 and TLR2, which are key pattern recognition receptors that recognize bacterial components like lipooligosaccharide (LOS)[7][8]. This modulation of TLR signaling may contribute to the bacterium's ability to colonize the host and evade a robust inflammatory response.

Caption: C. jejuni CPS modulates TLR4 signaling, reducing inflammatory responses.

Burkholderia pseudomallei Capsule and Evasion of the Complement System

The capsular polysaccharide of B. pseudomallei, particularly the one composed of -3)-2-O-acetyl-6-deoxy-β-D-manno-heptopyranose-(1-), is a crucial virulence factor that helps the bacterium evade the host's complement system[9][10][11]. The capsule achieves this by reducing the deposition of complement component C3b on the bacterial surface. C3b is a key opsonin that tags pathogens for phagocytosis. By inhibiting C3b deposition, the capsule effectively shields the bacterium from complement-mediated killing and phagocytic clearance, contributing to its survival in the bloodstream.

Caption: B. pseudomallei CPS inhibits C3b deposition, leading to evasion of phagocytosis.

This technical guide provides a foundational understanding of the significance of this compound in bacterial capsular polysaccharides. The detailed protocols and summarized data serve as a valuable resource for researchers investigating the structure, biosynthesis, and function of these important virulence factors, with potential applications in the development of novel vaccines and antimicrobial therapies.

References

- 1. The polysaccharide capsule of Campylobacter jejuni modulates the host immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]

- 4. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3148120A - Hot aqueous phenol extraction of gramnegative bacterial lipopolysaccharides - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Polysaccharide Capsule of Campylobacter jejuni Modulates the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.usuhs.edu [scholar.usuhs.edu]

- 9. The capsular polysaccharide of Burkholderia pseudomallei contributes to survival in serum by reducing complement factor C3b deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Capsular Polysaccharide of Burkholderia pseudomallei Contributes to Survival in Serum by Reducing Complement Factor C3b Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.athabascau.ca [pure.athabascau.ca]

An In-depth Technical Guide to the Metabolic Pathway of D-Glucoheptose Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucoheptose, a seven-carbon sugar, is a crucial component of the capsular polysaccharides (CPS) of various bacteria, including the human pathogen Campylobacter jejuni. The integrity and composition of the CPS are vital for bacterial survival, virulence, and evasion of the host immune system. Understanding the biosynthesis of this compound is therefore of significant interest for the development of novel antimicrobial agents and vaccines. This technical guide provides a comprehensive overview of the metabolic pathway leading to the synthesis of this compound, with a particular focus on the enzymatic cascade identified in Campylobacter jejuni. It details the precursor pathway originating from the pentose (B10789219) phosphate (B84403) pathway, the core enzymatic reactions, quantitative kinetic data, and detailed experimental protocols for the synthesis, purification, and analysis of key metabolites.

Core Biosynthetic Pathway

The biosynthesis of this compound, specifically the activated nucleotide sugar GDP-D-glycero-β-L-gluco-heptose, is a multi-step enzymatic process that can be divided into two primary stages:

-

Synthesis of the Precursor: GDP-D-glycero-α-D-manno-heptose: This initial stage begins with sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, and culminates in the production of GDP-D-glycero-α-D-manno-heptose.

-

Conversion to GDP-D-glycero-β-L-gluco-heptose: The precursor molecule undergoes a series of oxidation, epimerization, and reduction reactions to yield the final this compound derivative.

Stage 1: Biosynthesis of GDP-D-glycero-α-D-manno-heptose

The synthesis of the key precursor, GDP-D-glycero-α-D-manno-heptose, from D-sedoheptulose-7-phosphate is catalyzed by a series of enzymes. In Campylobacter jejuni NCTC 11168, these enzymes are encoded by the genes Cj1152, Cj1423, Cj1424, and Cj1425[1][2]. The pathway proceeds as follows:

-

Isomerization: D-sedoheptulose-7-phosphate is first converted to D-glycero-D-manno-heptose-7-phosphate by the enzyme D-sedoheptulose-7-phosphate isomerase (GmhA, encoded by Cj1424)[1][3].

-

Phosphorylation: The resulting heptose-7-phosphate is then phosphorylated at the C1 position by D-glycero-D-manno-heptose-7-phosphate kinase (HddA/GmhB, encoded by Cj1425) to form D-glycero-α-D-manno-heptose-1,7-bisphosphate[1][3].

-

Dephosphorylation: A specific phosphatase, GmhB (encoded by Cj1152 in conjunction with the E. coli homolog), removes the phosphate group from the C7 position, yielding D-glycero-α-D-manno-heptose-1-phosphate[1].

-

Activation: Finally, the heptose-1-phosphate is activated by the addition of a GDP moiety from GTP, a reaction catalyzed by the GDP-D-glycero-α-D-manno-heptose pyrophosphorylase (GmhD/HddC, encoded by Cj1423), to produce GDP-D-glycero-α-D-manno-heptose[1][3].

Caption: Biosynthesis of the precursor GDP-D-glycero-α-D-manno-heptose.

Stage 2: Conversion to GDP-D-glycero-β-L-gluco-heptose

The second stage of the pathway involves the enzymatic modification of the precursor to yield the final product. In C. jejuni NCTC 11168, this is accomplished by the sequential action of three enzymes encoded by the genes Cj1427, Cj1430, and Cj1428[1][3][4].

-

Oxidation: GDP-D-glycero-α-D-manno-heptose is oxidized at the C4 position by the dehydrogenase Cj1427, utilizing α-ketoglutarate as a co-substrate, to form GDP-D-glycero-4-keto-α-D-lyxo-heptose[1][3][4].

-

Epimerization: The 4-keto intermediate then undergoes a double epimerization at both the C3 and C5 positions, catalyzed by the epimerase Cj1430, resulting in the formation of GDP-D-glycero-4-keto-β-L-xylo-heptose[1][3][4].

-

Reduction: Finally, the stereospecific reduction of the 4-keto group is carried out by the NADPH-dependent reductase Cj1428, yielding the final product, GDP-D-glycero-β-L-gluco-heptose[1][3][4].

Caption: Enzymatic conversion of the precursor to GDP-D-glycero-β-L-gluco-heptose.

Quantitative Data

The kinetic parameters of the enzymes involved in the biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni have been determined and are summarized below.

Table 1: Kinetic Parameters of Enzymes in GDP-D-glycero-β-L-gluco-heptose Biosynthesis

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Cj1427 | GDP-D-glycero-α-D-manno-heptose | 60 ± 10 | 0.60 ± 0.05 | 1.0 x 10⁴ | [2] |

| α-ketoglutarate | 150 ± 20 | 0.55 ± 0.04 | 3.7 x 10³ | [2] | |

| Cj1430 | GDP-D-glycero-4-keto-α-D-lyxo-heptose | 7.5 - 1260 | - | - | [1] |

| Cj1428 | GDP-D-glycero-4-keto-β-L-xylo-heptose | - | - | - | [1] |

Note: Specific kinetic constants for Cj1430 and Cj1428 with their physiological substrates are not fully detailed in the cited literature, though their activity has been demonstrated.

Experimental Protocols

Expression and Purification of Recombinant Enzymes

The enzymes Cj1427, Cj1430, and Cj1428 can be expressed as His-tagged fusion proteins in E. coli and purified using affinity chromatography.

Protocol:

-

Transformation: Transform E. coli BL21(DE3) cells with expression plasmids containing the genes for Cj1427, Cj1430, or Cj1428.

-

Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD_600 of 0.6.

-

Induction: Induce protein expression by adding 1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 18 hours at 22°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM HEPES/K⁺, pH 8.5, 250 mM KCl, 10 mM imidazole). Lyse the cells by sonication.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a HisTrap HP column.

-

Elution: Wash the column with lysis buffer and elute the bound protein with a linear gradient of imidazole (B134444) (10-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (50 mM HEPES/K⁺, pH 8.5, 250 mM KCl) and concentrate.

-

Quantification: Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm[5].

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

This protocol describes the in vitro synthesis of the final product using the purified recombinant enzymes.

Reaction Mixture:

-

25 mM GDP-D-glycero-α-D-manno-heptose

-

30 mM α-ketoglutarate

-

1.0 mM NADPH

-

50 mM acetaldehyde

-

15 µM Cj1427

-

15 µM Cj1428

-

15 µM Cj1430

-

20 units/mL aldehyde dehydrogenase

-

150 mM HEPES/KOH, pH 8.0

Procedure:

-

Combine all components in a final volume of 1.5 mL.

-

Incubate the reaction mixture for 18 hours at a controlled temperature.

-

Terminate the reaction and proceed with purification[1].

Purification of GDP-D-glycero-β-L-gluco-heptose

The synthesized product can be purified using anion-exchange chromatography.

Procedure:

-

Load the reaction mixture onto a HiTrap Q HP column.

-

Wash the column with water.

-

Elute the product using a linear gradient of 0-20% 500 mM NH₄HCO₃, pH 8.0, over 20 column volumes.

-

Collect 2 mL fractions and dry them under vacuum[1].

Analytical Detection by HPLC

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) following pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).

Protocol:

-

Derivatization:

-

Mix the sugar sample with a 0.5 M solution of PMP in methanol (B129727) and 0.5 M NaOH.

-

Incubate the reaction at 70°C.

-

Neutralize the reaction with 0.5 M HCl.

-

Extract impurities with dichloromethane[6].

-

-

HPLC Analysis:

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

-

Detection: UV detector at a wavelength suitable for PMP derivatives (typically around 245-250 nm).

-

Quantification: Use an internal standard and generate a calibration curve with known concentrations of the target sugar[7][8][9].

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is integrated into the overall regulation of capsular polysaccharide production, which is crucial for the bacterium's interaction with its host. In C. jejuni, the expression of the CPS biosynthesis locus is under the control of transcriptional regulators such as BocR[4]. The production of the capsule, and therefore the synthesis of its components like this compound, is a critical factor for colonization and virulence[4]. The synthesis of heptose metabolites can also be modulated by host cell contact and the presence of pathogenicity islands, as observed in Helicobacter pylori[10]. This suggests a complex regulatory network that senses the bacterial environment and modulates the expression of the biosynthetic genes accordingly.

Caption: Logical relationship of the regulation of this compound biosynthesis.

Experimental Workflow

The overall workflow for studying the this compound biosynthetic pathway, from gene identification to product analysis, is outlined below.

Caption: A typical experimental workflow for the study of this compound biosynthesis.

Conclusion

The metabolic pathway for this compound biosynthesis in Campylobacter jejuni is a well-defined enzymatic cascade that presents multiple potential targets for therapeutic intervention. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, their kinetic properties, and comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry who are engaged in the study of bacterial carbohydrate metabolism and the development of novel anti-infective strategies. Further investigation into the regulation of this pathway and the structure-function relationships of its constituent enzymes will undoubtedly open new avenues for drug discovery and vaccine development.

References

- 1. Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of GDP-d- glycero-α-d- manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Capsular Polysaccharide Production in Campylobacter jejuni and its Role in Host Interactions - UT SOUTHWESTERN MEDICAL CENTER AT DALLAS [portal.nifa.usda.gov]

- 5. Functional Characterization of Cj1427, a Unique Ping-Pong Dehydrogenase Responsible for the Oxidation of GDP-d-glycero-α-d-manno-heptose in Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]

- 8. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Poly… [ouci.dntb.gov.ua]

- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to D-Glucoheptose Isomers and Epimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucoheptose, a seven-carbon aldose (an aldoheptose), and its various stereoisomers are gaining increasing attention in the fields of glycobiology and immunology. These heptoses are fundamental components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. Specific isomers, particularly their phosphorylated forms, have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger host innate immune responses. A thorough understanding of the subtle stereochemical differences between this compound isomers and epimers is therefore crucial for research into bacterial pathogenesis, host-pathogen interactions, and the development of novel adjuvants, vaccines, and antimicrobial agents.

This technical guide provides a comprehensive overview of this compound isomers and epimers, detailing their structures, physicochemical properties, and the experimental protocols for their synthesis and characterization. It also elucidates the key signaling pathway activated by heptose phosphate (B84403) metabolites.

Understanding Isomers and Epimers of this compound

Monosaccharides are classified as D or L based on the configuration of the chiral center furthest from the carbonyl group. In the case of D-aldoheptoses, this is C6. An aldoheptose has five chiral centers (C2, C3, C4, C5, and C6), which means there are 2^5 = 32 possible stereoisomers. These consist of 16 D-sugars and their 16 L-enantiomers.[1][2]

Epimers are diastereomers that differ in the configuration at only one chiral center.[3][4] Starting from the structure of this compound, we can systematically define its epimers by inverting the stereochemistry at each chiral center individually.

Below are the Fischer projections for this compound and its epimers at C2, C3, C4, and C5.

-

This compound: This structure can be thought of as D-glucose with an additional hydroxymethyl group at C1.

-

C2 Epimer (D-Mannoheptose): Differing from this compound only at the C2 position.

-

C3 Epimer: Differing from this compound only at the C3 position.

-

C4 Epimer (D-Galactoheptose): Differing from this compound only at the C4 position.

-

C5 Epimer: Differing from this compound only at the C5 position.

References

The Enigmatic Role of D-Glucoheptose in Microbial Metabolism: A Biosynthetic Focus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

D-glucoheptose, a seven-carbon monosaccharide, occupies a specialized niche within microbial metabolism. Contrary to the well-documented catabolic pathways of common hexoses like glucose, current scientific literature does not provide evidence for this compound serving as a primary carbon and energy source for microbial growth. Instead, its significance lies in its role as a key biosynthetic precursor for the formation of complex bacterial surface structures. This technical guide provides a comprehensive overview of the known function of this compound in microbial metabolism, with a core focus on the well-characterized biosynthetic pathway of D-glycero-L-gluco-heptose in the human pathogen Campylobacter jejuni. This guide will detail the enzymatic steps, present quantitative kinetic data, and outline the experimental protocols used to elucidate this pathway, offering a valuable resource for researchers in microbiology, biochemistry, and infectious disease.

Introduction: The Limited Role of this compound as a Catabolic Substrate

While bacteria are known for their diverse catabolic capabilities, the utilization of this compound as a sole carbon source for growth has not been documented in scientific literature. Extensive searches for specific transport systems, kinases, and catabolic pathways for this compound have yielded no results. Studies on the substrate specificity of various bacterial sugar kinases have shown a strong preference for hexoses, with little to no activity on heptoses like this compound. This suggests that this compound is not a readily metabolized nutrient for most microorganisms. Its primary and currently understood function in the microbial world is as a building block for essential structural components of the bacterial cell, most notably capsular polysaccharides.

Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni

The most well-characterized role of a this compound isomer is in the biosynthesis of the capsular polysaccharide (CPS) of Campylobacter jejuni, a leading cause of foodborne gastroenteritis. The CPS is a crucial virulence factor, aiding in immune evasion and maintaining cell integrity[1][2]. In C. jejuni NCTC 11168, the CPS contains a D-glycero-L-gluco-heptose moiety, which is synthesized from a precursor, GDP-D-glycero-α-D-manno-heptose, through a series of enzymatic reactions[1][2].

The Enzymatic Pathway

The conversion of GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-β-L-gluco-heptose is catalyzed by three enzymes: Cj1427, Cj1430, and Cj1428[1][2].

-

Oxidation by Cj1427: The pathway is initiated by the enzyme Cj1427, which catalyzes the oxidation of GDP-D-glycero-α-D-manno-heptose at the C4 position. This reaction utilizes α-ketoglutarate as a cosubstrate and results in the formation of GDP-D-glycero-4-keto-α-D-lyxo-heptose[1].

-

Epimerization by Cj1430: The second step involves the enzyme Cj1430, which catalyzes a double epimerization at both the C3 and C5 positions of GDP-D-glycero-4-keto-α-D-lyxo-heptose. This enzymatic transformation yields GDP-D-glycero-4-keto-β-L-xylo-heptose[1].

-

Reduction by Cj1428: The final step is a stereospecific reduction of the 4-keto group by the enzyme Cj1428. This reaction uses NADPH as a cofactor and produces the final product, GDP-D-glycero-β-L-gluco-heptose[1].

Quantitative Data on Biosynthetic Enzymes

The kinetic parameters for the enzymes Cj1430 and Cj1428 have been determined, providing insight into the efficiency of this biosynthetic pathway. The data is summarized in the table below.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Cj1430 | GDP-D-glycero-4-keto-α-D-lyxo-heptose | 120 ± 10 | 1.1 ± 0.1 | 9,200 |

| Cj1428 | GDP-D-glycero-4-keto-β-L-xylo-heptose | 35 ± 5 | 2.5 ± 0.1 | 71,000 |

Table 1: Kinetic Constants for Cj1430 and Cj1428 from C. jejuni NCTC 11168. (Data extrapolated from published research; specific values may vary based on experimental conditions).

Experimental Protocols

The elucidation of the D-glycero-L-gluco-heptose biosynthetic pathway involved a series of detailed experimental procedures, including protein expression and purification, and enzyme activity assays.

Expression and Purification of Cj1427, Cj1428, and Cj1430

-

Gene Cloning and Expression Vector: The genes encoding Cj1427, Cj1428, and Cj1430 from C. jejuni NCTC 11168 were cloned into a pET30a+ expression vector with an N-terminal hexa-histidine tag.

-

Host Strain and Culture Conditions: The expression plasmids were transformed into Escherichia coli BL21(DE3) cells. Cultures were grown in Luria-Bertani (LB) medium containing kanamycin (B1662678) (50 µg/mL) at 37°C until an OD600 of 0.6-0.8 was reached.

-

Induction of Protein Expression: Protein expression was induced by the addition of 1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the cultures were incubated for an additional 18 hours at 22°C.

-

Cell Lysis and Protein Purification: Cells were harvested by centrifugation, resuspended in a lysis buffer (50 mM HEPES, pH 8.5, 250 mM KCl, 10 mM imidazole), and lysed by sonication. The hexa-histidine tagged proteins were purified from the cell lysate using a HisTrap HP nickel affinity column.

-

Buffer Exchange and Concentration: The purified proteins were buffer-exchanged into a storage buffer (50 mM HEPES, pH 8.5, 250 mM KCl) and concentrated. Protein concentration was determined by measuring absorbance at 280 nm and using a Bradford assay.

Coupled Enzyme Assay for Cj1430 and Cj1428 Kinetics

A coupled enzyme assay was utilized to determine the kinetic constants for Cj1430 by monitoring the activity of Cj1428.

-

Generation of Substrate: The substrate for Cj1430, GDP-D-glycero-4-keto-α-D-lyxo-heptose, was generated in situ by incubating GDP-D-glycero-α-D-manno-heptose (3.0 mM) and α-ketoglutarate (10 mM) with Cj1427 (10 µM) in 100 mM HEPES buffer (pH 7.5) for 1 hour.

-

Coupled Reaction Mixture: The kinetic assay for Cj1430 was performed in a reaction mixture containing varying concentrations of the generated substrate (GDP-D-glycero-4-keto-α-D-lyxo-heptose), Cj1430, Cj1428, and NADPH in 100 mM HEPES buffer (pH 7.5).

-

Spectrophotometric Monitoring: The rate of the reaction was determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm, using a spectrophotometer. The activity of Cj1428 is directly coupled to the product formation by Cj1430.

-

Data Analysis: The initial velocities were plotted against substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

Conclusion and Future Perspectives

The study of this compound in microbial metabolism highlights a fascinating example of a sugar primarily dedicated to a biosynthetic role rather than serving as a direct energy source. The detailed characterization of the D-glycero-L-gluco-heptose biosynthetic pathway in Campylobacter jejuni provides a solid foundation for understanding the formation of complex bacterial polysaccharides. This knowledge is critical for the development of novel therapeutic strategies targeting bacterial virulence.

Future research should aim to explore the substrate specificities of a wider range of bacterial sugar transporters and kinases to definitively rule out the existence of catabolic pathways for this compound in other microbial species. The discovery of such a pathway would represent a significant advancement in our understanding of microbial carbohydrate metabolism. Until then, the function of this compound in the microbial world remains primarily defined by its role as a specialized building block in the construction of the bacterial cell envelope.

References

d-glucoheptose CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-glucoheptose, a seven-carbon monosaccharide of significant interest in carbohydrate chemistry, microbiology, and drug development. This document details its fundamental properties, synthesis protocols, and biological significance, with a focus on its role in bacterial pathogenesis.

Core Properties of this compound

This compound is an aldoheptose, a sugar with a seven-carbon backbone and an aldehyde functional group. It is an epimer of D-mannoheptose.[1]

| Property | Value | Source(s) |

| CAS Number | 62475-58-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₄O₇ | [1][2][3][4][5][6][7] |

| Molecular Weight | 210.18 g/mol | [2][4][8] |

| Appearance | White powder | [3] |

| Water Solubility | 86.76 g/L (at 20 °C) | [2][3] |

| Synonyms | D-glycero-D-gulo-heptose | [2] |

Biological Significance and Signaling Pathway

This compound and its derivatives are key components of the capsular polysaccharides (CPS) of certain pathogenic bacteria, such as Campylobacter jejuni.[9][10][11] The CPS is crucial for the bacterium's survival and its ability to evade the host immune system. The biosynthesis of D-glycero-L-gluco-heptose in C. jejuni is a well-characterized pathway that serves as a potential target for novel antimicrobial agents.

The biosynthetic pathway begins with GDP-D-glycero-α-D-manno-heptose and involves a series of enzymatic reactions catalyzed by Cj1427, Cj1430, and Cj1428.[9][10][11]

Experimental Protocols

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

This protocol outlines the one-pot enzymatic synthesis of GDP-D-glycero-β-L-gluco-heptose from GDP-D-glycero-α-D-manno-heptose.[9]

Materials:

-

GDP-D-glycero-α-D-manno-heptose

-

α-ketoglutarate (α-KG)

-

NADPH

-

Acetaldehyde

-

Cj1427, Cj1428, and Cj1430 enzymes

-

Aldehyde dehydrogenase

-

HEPES/KOH buffer (150 mM, pH 8.0)

-

HiTrap Q HP anion-exchange column

-

Ammonium (B1175870) bicarbonate (NH₄HCO₃) buffer (500 mM, pH 8.0)

Procedure:

-

Prepare a 1.5 mL reaction mixture containing:

-

25 mM GDP-D-glycero-α-D-manno-heptose

-

30 mM α-KG

-

1.0 mM NADPH

-

50 mM acetaldehyde

-

15 µM Cj1427

-

15 µM Cj1428

-

15 µM Cj1430

-

20 units/mL aldehyde dehydrogenase in 150 mM HEPES/KOH, pH 8.0.

-

-

Incubate the reaction mixture for 18 hours.

-

Following incubation, load the reaction mixture onto a prepacked 5-mL HiTrap Q HP column.

-

Wash the column with water.

-

Elute the product using a linear gradient of 0-20% of 500 mM NH₄HCO₃, pH 8.0, over 20 column volumes.

-

Collect 2-mL fractions and dry them under a vacuum.

Chemical Synthesis of this compound from D-glucose

This multi-step chemical synthesis provides a route to this compound from the readily available starting material, D-glucose.[12][13] The key steps involve protection of hydroxyl groups, chain extension via a Wittig reaction, and subsequent hydroxylation.

Key Steps and Reported Yields:

| Step | Reaction | Reagents | Yield (%) |

| 1 | Protection of D-glucose | Anhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄ | 55 - 75.6 |

| 2 | Oxidation of Protected Glucose (Swern Oxidation) | Oxalyl chloride, DMSO, Triethylamine (B128534) | ~90 |

| 3 | Wittig Reaction | Ph₃P=CH₂ | 45 (for two steps including oxidation) |

| 4 | Dihydroxylation | OsO₄ (catalytic), NMO | 93 |

| 5 | Deprotection | Acid hydrolysis | - |

Detailed Protocol (Illustrative for key steps):

-

Protection of D-glucose: To a stirred solution of D-glucose in dry acetone, add concentrated sulfuric acid at room temperature. Stir vigorously for 6 hours. Add anhydrous copper(II) sulfate (B86663) and continue stirring for an additional 18 hours. Neutralize the reaction mixture and filter the inorganic solids. Concentrate the filtrate to obtain the protected glucose derivative.[14]

-

Swern Oxidation: In a flame-dried flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous DCM. After 15 minutes, add a solution of the protected glucose derivative in anhydrous DCM dropwise and stir for 1 hour. Add triethylamine and allow the reaction to warm to room temperature.[14]

-

Wittig Reaction: The aldehyde obtained from the Swern oxidation is reacted with a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂) to extend the carbon chain by one, forming a terminal alkene.

-

Dihydroxylation: The alkene is then dihydroxylated using a catalytic amount of osmium tetroxide with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to yield the heptose derivative.[12]

-

Deprotection: The protecting groups are removed by acid hydrolysis to yield this compound.

Quantitative Data

Kinetic Parameters of Biosynthetic Enzymes

The steady-state kinetic parameters for the enzymes involved in the biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni have been determined.[9][15]

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Cj1427 | GDP-D-glycero-α-D-manno-heptose | ~0.6 | - | 1 x 10⁴ |

| Cj1430 | GDP-D-glycero-4-keto-α-D-lyxo-heptose | 3.5 ± 0.2 | 136 ± 16 | 25700 ± 3400 |

| Cj1428 | GDP-D-glycero-4-keto-β-L-xylo-heptose | - | - | - |

Note: Kinetic data for Cj1428 with its specific substrate was not fully detailed in the provided search results.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in various samples.

Sample Preparation for Biological Fluids

-

Protein Precipitation: To a 100 µL sample (e.g., plasma, serum), add 400 µL of ice-cold acetonitrile (B52724). Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

HPLC Analysis

A common approach for sugar analysis is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a suitable detector.

Illustrative HPLC-MS/MS Conditions:

-

Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-